
2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride is a chemical compound with the molecular formula C16H24ClNO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentylideneamino group and a dimethoxybenzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-(pentylideneamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate
- 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrobromide
- 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydroiodide
Uniqueness
2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride is unique due to its specific hydrochloride salt form, which may confer distinct solubility and stability properties compared to its hydrobromide or hydroiodide counterparts. This uniqueness makes it particularly suitable for certain applications in research and industry.
Propiedades
Número CAS |
64038-43-3 |
|---|---|
Fórmula molecular |
C16H24ClNO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-5-6-10-17-11-12-21-16(18)13-8-7-9-14(19-2)15(13)20-3;/h7-10H,4-6,11-12H2,1-3H3;1H |
Clave InChI |
JZCOHOFRCPHFPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=NCCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


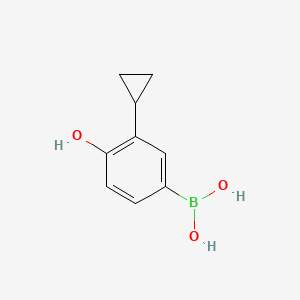
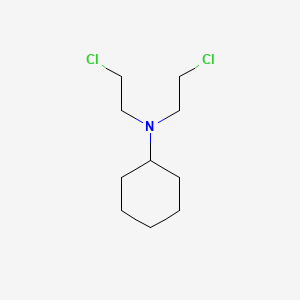
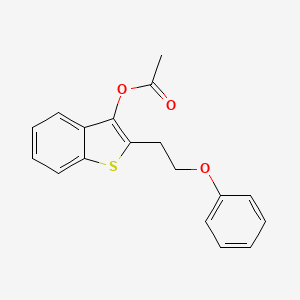

![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
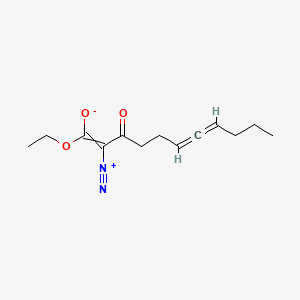
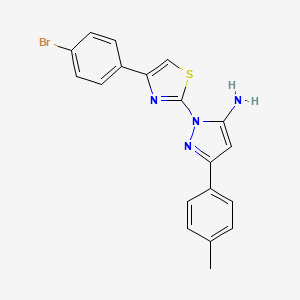
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

